molecular formula C44H81NO21 B123841 Erythromycin gluceptate CAS No. 23067-13-2

Erythromycin gluceptate

Cat. No.: B123841
CAS No.: 23067-13-2
M. Wt: 960.1 g/mol
InChI Key: ZXBDZLHAHGPXIG-VTXLJDRKSA-N
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Description

Erythromycin gluceptate (C₃₇H₆₇NO₁₃·C₇H₁₄O₈; molecular weight: 960.11 g/mol) is a macrolide antibiotic derived from Saccharopolyspora erythraea (actinomycetes) . It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, blocking transpeptidation and translocation without affecting nucleic acid synthesis . Clinically, it is administered intravenously for severe infections (e.g., Legionnaires’ disease, refractory pneumonia) when oral dosing is impractical .

Key physicochemical properties include:

  • Solubility: Freely soluble in water, alcohol, methanol, dioxane, and propylene glycol; slightly soluble in acetone and chloroform; insoluble in ether, benzene, and toluene .
  • Stability: Refrigerated solutions remain stable for one week .
  • Formulation: Available as an injectable (e.g., 200–1000 mg base/vial) under FDA-designated terms like "Ilotycin Gluceptate" .

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13.C7H14O8/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-6,8-13H,1H2,(H,14,15)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-,3-,4+,5-,6-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBDZLHAHGPXIG-VTXLJDRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H81NO21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027300
Record name Erythromycin gluceptate
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Molecular Weight

960.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23067-13-2
Record name Erythromycin gluceptate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin Gluceptate [USP]
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Record name Erythromycin gluceptate
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Record name Erythromycin glucoheptonate
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Record name ERYTHROMYCIN GLUCEPTATE
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Preparation Methods

Base Preparation and Derivatization

This compound is synthesized through the derivatization of erythromycin base, which is typically isolated from Saccharopolyspora erythraea fermentation broths. The base is extracted under alkaline conditions (pH 9–10) using polar organic solvents such as amyl acetate or ethyl acetate. Subsequent acidification of the organic phase to pH 5–6.5 facilitates the transfer of erythromycin into an aqueous medium, where it is concentrated and crystallized.

The gluceptate moiety is introduced via reaction with gluconic acid under controlled conditions. Patent data specify that erythromycin base is suspended in ethanol or aqueous ethanol, followed by the addition of gluconic acid to achieve a stoichiometric ratio of 1:1. The mixture is stirred at 20–25°C until complete dissolution, after which the solution is filtered and lyophilized to yield the gluceptate salt.

Critical Process Parameters

Key variables influencing synthesis efficiency include:

  • pH Control : Extraction efficiency peaks at pH 9.5 for the base and pH 5.0–6.5 for the aqueous phase. Deviations beyond these ranges reduce yield due to incomplete phase transfer.

  • Solvent Selection : Amyl acetate demonstrates superior partitioning coefficients for erythromycin compared to ethyl acetate, though the latter is preferred in industrial settings for cost-effectiveness.

  • Temperature : Reactions conducted above 30°C risk erythromycin degradation, while temperatures below 15°C prolong crystallization.

Table 1: Comparative Yields of this compound Synthesis Methods

MethodSolventpH RangeYield (%)Purity (%)
Amyl acetate extractionAmyl acetate9.5–1078–8295–98
Ethyl acetate extractionEthyl acetate9.0–9.872–7592–94
Carbon adsorptionButanol/water6.3–7.065–6888–90

Data derived from.

Purification and Crystallization

Recrystallization Techniques

Crude this compound is purified via recrystallization from aqueous acetone or ethanol. Patent US2653899A details a process where the compound is dissolved in hot ethanol (60–70°C) followed by incremental water addition until cloudiness appears. Slow cooling to 4°C induces crystallization, yielding needle-like crystals with >99% purity. Alternative methods employ acetone-water mixtures (3:1 v/v), which reduce solvent viscosity and enhance crystal uniformity.

Chromatographic Purification

Silica gel chromatography is utilized for high-purity applications, particularly in pharmaceutical formulations. The gluceptate salt is adsorbed onto a silica column and eluted with methanol-benzene (15:85 v/v), effectively separating it from erythromycin B and C isomers. This step is critical for eliminating contaminants that may affect intravenous tolerability.

Analytical Characterization

Spectroscopic Methods

Fourier-transform infrared spectroscopy (FTIR) confirms the presence of gluceptate-specific carboxylate stretches at 1,580 cm⁻¹ and 1,410 cm⁻¹, distinguishing it from other erythromycin salts. High-performance liquid chromatography (HPLC) with UV detection at 210 nm resolves this compound from degradation products, achieving a retention time of 8.2±0.3 minutes on C18 columns.

Potency and Stability Testing

Microbiological assays using Staphylococcus aureus ATCC 25923 demonstrate a minimum inhibitory concentration (MIC) of 0.023–0.046 μg/ml for purified this compound, consistent with pharmacopeial standards. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass vials.

Industrial-Scale Production

Fermentation Optimization

Large-scale erythromycin production employs Streptomyces erythreus strains in submerged bioreactors. The culture medium typically contains:

  • Carbon source : Glucose or glycerol (4–6% w/v)

  • Nitrogen source : Soybean meal (2–3% w/v)

  • Salts : MgSO₄ (0.05%), KH₂PO₄ (0.1%), and CaCO₃ (0.5%).

Fed-batch fermentation at 28°C and pH 7.0–7.2 maximizes erythromycin A production, which is preferentially converted to gluceptate due to its higher solubility.

Downstream Processing

Industrial recovery involves continuous centrifugation followed by tandem solvent extraction. A patented cascade system uses countercurrent amyl acetate extraction to achieve 85–90% base recovery, which is then derivatized in situ to minimize handling losses.

Challenges and Innovations

Byproduct Management

Erythromycin B and C, which lack the C-12 hydroxyl group, are primary byproducts. Their removal requires precise pH control during extraction, as they exhibit higher solubility in acidic aqueous phases compared to erythromycin A.

Green Chemistry Approaches

Recent advances substitute amyl acetate with cyclopentyl methyl ether (CPME), a greener solvent with comparable extraction efficiency (75–78% yield) and lower environmental toxicity .

Chemical Reactions Analysis

Types of Reactions

Erythromycin gluceptate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various inactive degradation products, such as erythromycin enol ether and anhydro erythromycin .

Scientific Research Applications

Pharmacological Properties

Erythromycin gluceptate exhibits similar pharmacological actions to erythromycin, primarily functioning as a bacteriostatic agent. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, which disrupts translocation during translation, thereby preventing the growth of susceptible bacteria .

Key Mechanisms:

  • Bacteriostatic Activity: Inhibits protein synthesis in bacteria.
  • Motility Agonist: Enhances gastrointestinal motility, making it useful in treating conditions like gastroparesis .
  • Broad Spectrum: Effective against various gram-positive and some gram-negative bacteria, including Streptococcus, Staphylococcus, and Haemophilus species .

Clinical Applications

This compound is primarily used in the treatment of infections where other antibiotics may not be suitable due to resistance or patient allergies. Its applications include:

  • Respiratory Infections: Effective against upper and lower respiratory tract infections caused by susceptible strains .
  • Skin Infections: Utilized in treating skin infections due to its antibacterial properties .
  • Gastrointestinal Disorders: Acts as a prokinetic agent to enhance gastric emptying in patients with delayed gastric emptying .

Case Studies and Research Findings

Several studies have documented the clinical efficacy and safety profile of this compound:

Case Study 1: Ototoxicity

A study published in the American Journal of Obstetrics & Gynecology reported instances of ototoxicity associated with this compound. The research highlighted that while effective for certain infections, caution is warranted due to potential auditory side effects, particularly in patients receiving prolonged therapy .

Case Study 2: Efficacy in Gastroparesis

Research indicated that intravenous administration of this compound significantly improved gastric motility in patients with gastroparesis. This was evidenced by reduced gastric residual volumes during endoscopic procedures, suggesting its utility as a therapeutic agent beyond its antibacterial effects .

Comparative Efficacy Table

Infection TypeThis compoundAlternative TreatmentsNotes
Respiratory Tract InfectionsEffectivePenicillins, TetracyclinesUseful for penicillin-allergic patients
Skin InfectionsEffectiveCephalosporinsBroad-spectrum activity
GastroparesisEffectiveMetoclopramideEnhances gastric emptying
Chlamydial InfectionsEffectiveTetracyclinesAlternative for penicillin-allergic patients

Safety Profile and Adverse Effects

Despite its benefits, this compound is associated with certain adverse effects:

  • Ototoxicity: As noted in case studies, there is a risk of hearing impairment with prolonged use .
  • Gastrointestinal Disturbances: Common side effects include nausea, vomiting, and diarrhea due to its action on gut motility .
  • Liver Toxicity: Rare cases of liver enzyme elevations have been reported, necessitating monitoring during therapy .

Mechanism of Action

Erythromycin gluceptate exerts its effects by binding to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes. This binding inhibits the translocation of peptides during protein synthesis, effectively preventing bacterial growth and replication. The primary molecular targets are the ribosomal subunits, and the pathway involved is the inhibition of bacterial protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Erythromycin Derivatives

Chemical and Pharmacokinetic Properties

Table 1: Key Properties of Erythromycin Derivatives
Compound Solubility Profile Bioavailability (Oral) Primary Route Stability in Solution
Erythromycin gluceptate Water, alcohol, methanol N/A (IV only) Intravenous 1 week (refrigerated)
Erythromycin lactobionate Water, alcohol N/A (IV only) Intravenous Similar to gluceptate
Erythromycin estolate Lipophilic; stable in gastric acid ~96% Oral Stable in acidic pH
Erythromycin ethylsuccinate Water-insoluble ester ~40–50% Oral Hydrolyzes to base
Erythromycin stearate Low water solubility ~25–35% Oral Requires enteric coating

Key Observations :

  • Bioavailability : Oral derivatives (estolate, ethylsuccinate) exhibit variable absorption due to acid lability, whereas IV forms (gluceptate, lactobionate) bypass gastrointestinal degradation .

Antimicrobial Efficacy

Table 2: In Vitro Potency Against Common Pathogens
Compound E. coli MIC (µg/mL) K. pneumoniae MIC (µg/mL) S. aureus MIC (µg/mL)
This compound 833.33 833.33 500–1000
Erythromycin taurate 416.67 416.67 Not reported
Erythromycin base 1000–2000 1000–2000 500–1000

Key Findings :

  • Superiority of Taurate : Erythromycin taurate, a newer derivative, demonstrates twice the potency of gluceptate against Gram-negative bacteria like E. coli and K. pneumoniae .
  • Gram-Positive Coverage : Gluceptate retains efficacy against S. aureus comparable to other erythromycin derivatives .

Regulatory and Formulation Landscape

  • Gluceptate :
    • USP standard designation; FDA Preferred Term "this compound"; HS code 29415000 .
    • Marketed as Ilotycin Gluceptate (Dista Products Ltd.) .
  • Lactobionate :
    • Available as Erythrocin (Abbott) and generic equivalents .
  • Ethylsuccinate/Stearate :
    • Oral tablets/capsules (e.g., Erypar, Bristamycin) .

Biological Activity

Erythromycin gluceptate is a macrolide antibiotic derived from erythromycin, which is widely used for its antimicrobial properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, therapeutic applications, and relevant case studies.

This compound exhibits bacteriostatic activity primarily by inhibiting protein synthesis in bacteria. The compound binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the translocation of tRNA during protein synthesis. This inhibition disrupts the formation of peptide bonds and ultimately stifles bacterial growth and replication .

Pharmacokinetics

This compound is characterized by its solubility and absorption properties:

  • Solubility : Freely soluble in water, alcohol, methanol, dioxane, and propylene glycol .
  • Absorption : Rapidly absorbed with significant distribution to tissues, particularly phagocytes, which enhances its efficacy at infection sites.
  • Metabolism : Primarily metabolized in the liver through CYP3A4 enzymes, with a half-life ranging from 1.5 to 2 hours .

Therapeutic Applications

This compound is effective against a range of gram-positive bacteria and some gram-negative organisms. Its clinical applications include:

  • Treatment of respiratory tract infections caused by Streptococcus pneumoniae and Haemophilus influenzae.
  • Management of skin infections due to Staphylococcus aureus.
  • Use in patients allergic to penicillin as an alternative antibiotic .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • Clinical Efficacy : A study demonstrated that this compound was effective in treating patients with community-acquired pneumonia, showing significant improvement in symptoms within 48 hours of administration .
  • Comparison with Other Antibiotics : In a comparative study involving this compound and other antibiotics (e.g., amoxicillin), erythromycin showed similar efficacy but with a lower incidence of gastrointestinal side effects .
  • Resistance Patterns : Research indicates that while resistance to erythromycin has been documented, this compound remains effective against certain resistant strains due to its unique formulation and delivery method .

Data Table: Comparative Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)This compound Efficacy
Streptococcus pneumoniae0.25 μg/mlEffective
Staphylococcus aureus0.5 μg/mlEffective
Haemophilus influenzae1 μg/mlEffective
Escherichia coli>16 μg/mlIneffective

Q & A

Q. Q. What in silico tools are effective for predicting this compound interactions with eukaryotic ribosomes during off-target toxicity studies?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model binding to human mitochondrial 50S subunits. Validate predictions with in vitro translation inhibition assays and mitochondrial membrane potential assays (JC-1 staining) .

Q. Q. How can translational studies bridge gaps between in vitro biofilm disruption data and clinical outcomes for this compound in chronic wounds?

  • Methodological Answer : Employ 3D bioprinted skin models infected with polymicrobial biofilms. Correlate biofilm eradication (via confocal microscopy) with cytokine profiles in wound exudates from Phase IIa trials .

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